molecular formula C21H19N5O2S B11698098 (4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11698098
M. Wt: 405.5 g/mol
InChI Key: JMGSZVWRDVJEBP-UHFFFAOYSA-N
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Description

The compound “(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one” is a pyrazol-3-one derivative featuring a hydrazinylidene moiety at the 4-position, a methyl group at the 5-position, and a 4-(4-methylphenyl)-substituted thiazole ring at the 2-position. The (4Z) configuration denotes the stereochemistry of the hydrazinylidene double bond, which is critical for its molecular geometry and intermolecular interactions. Such derivatives are often synthesized via condensation reactions between hydrazine derivatives and ketones or via multi-component reactions, as exemplified in related pyrazolone syntheses .

Key structural features include:

  • Thiazole ring: The 4-(4-methylphenyl) substitution on the thiazole may enhance lipophilicity and influence π-π stacking interactions.
  • Pyrazol-3-one core: This scaffold is associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects, depending on substituent patterns .

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H19N5O2S/c1-13-8-10-15(11-9-13)17-12-29-21(22-17)26-20(27)19(14(2)25-26)24-23-16-6-4-5-7-18(16)28-3/h4-12,25H,1-3H3

InChI Key

JMGSZVWRDVJEBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the hydrazone intermediate, followed by cyclization to form the pyrazolone ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole and pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent. Studies have shown that derivatives of pyrazoles possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant capacity of this compound has been investigated through various assays, showing promising results in scavenging free radicals. This suggests its potential use in preventing oxidative stress-related diseases .

Anticancer Potential

The thiazole-pyrazole hybrid has been assessed for anticancer activity in several studies. It has shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Effects

Preliminary studies have indicated that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This is particularly relevant given the increasing prevalence of chronic inflammatory conditions globally .

Synthesis and Characterization

The synthesis of (4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one involves multi-step processes that typically include the formation of hydrazone intermediates followed by cyclization reactions to form the final product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Evaluation

In a study published in the Indian Journal of Pharmaceutical Education and Research, derivatives similar to this compound were tested against standard microbial strains. The results indicated a significant reduction in microbial growth, suggesting that structural modifications could enhance potency against resistant strains .

Case Study 2: Antioxidant Activity Assessment

A comparative study on various thiazole derivatives highlighted the antioxidant activity of this compound using DPPH radical scavenging assays. The findings supported its potential application in nutraceutical formulations aimed at combating oxidative stress .

Case Study 3: Anticancer Activity Screening

Research conducted on thiazole-pyrazole hybrids demonstrated their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating promising cytotoxic effects. This positions the compound as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Melting Point (°C) Bioactivity Notes Reference
Target Compound 2-(2-methoxyphenyl)hydrazinylidene, 4-(4-methylphenyl)thiazole N/A Hypothesized enhanced binding affinity due to thiazole and methoxy groups
(4Z)-5-Methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (9b) Phenyl at 2-position; no thiazole 137–138 Moderate antimicrobial activity
Compound 2 (Diphenylethylidene-thiazole derivative) Diphenylethylidene, 4-phenylthiazole N/A Structural rigidity from diphenyl group
(4Z)-5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (8b) Fluorinated alkyl chain at 5-position 142–144 Enhanced bioactivity (e.g., enzyme inhibition)
4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Methoxybenzylidene at 4-position N/A Improved solubility vs. methyl analogs

Key Observations:

Thiazole vs. Phenyl Substitution: The target compound’s thiazole ring (vs. Thiazole-containing analogs (e.g., compound 2 ) are often prioritized in drug design for their metabolic stability.

Fluorinated Alkyl Chains: Fluorinated derivatives (e.g., 8b ) exhibit higher bioactivity compared to non-fluorinated analogs, attributed to increased electronegativity and membrane permeability.

Methoxy vs. Methyl Groups :

  • The 2-methoxyphenyl group in the target compound may improve solubility relative to methyl-substituted analogs (e.g., 9b ). Methoxy groups also participate in hydrogen bonding, which could enhance target binding.

Hydrazinylidene Geometry :

  • The (4Z) configuration is conserved in active analogs (e.g., 9b, 8b ), suggesting its necessity for maintaining the planar conformation required for bioactivity. E-isomers are rarely reported, likely due to steric clashes.

Biological Activity

The compound (4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential pharmaceutical applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H19N5O3S
  • Molecular Weight : 421.47 g/mol
  • IUPAC Name : 4-[(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydrazone moiety is known to exhibit significant reactivity, which can lead to the modulation of enzyme activity and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to receptors influencing signal transduction pathways, potentially affecting processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Activity

Studies have shown that derivatives of pyrazolone compounds possess antioxidant properties. The presence of the thiazole ring enhances the ability to scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its structural components contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenging free radicals; protective effects
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced cytokine levels in vitro

Case Study 1: Antioxidant Properties

A study conducted on various pyrazolone derivatives indicated that modifications in the hydrazone structure significantly enhance antioxidant activity. The tested compound showed a notable decrease in lipid peroxidation levels in cellular models, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves a multi-step process, including:

Hydrazone Formation : Reacting a substituted phenylhydrazine with a carbonyl precursor (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) under reflux in glacial acetic acid, monitored by TLC .

Cyclization : Using catalysts like phosphorous oxychloride at 120°C to form the pyrazolone core .

Functionalization : Introducing the thiazole moiety via Suzuki coupling or similar cross-coupling reactions .
Optimization : Solvent choice (e.g., ethanol vs. THF), temperature (80–120°C), and catalysts (e.g., sodium acetate) are adjusted to improve yield and selectivity. NMR and mass spectrometry validate intermediates .

Advanced: How can researchers address low yields in the cyclization step during synthesis?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .
  • Catalyst Variation : Transition-metal catalysts (e.g., CuI) or Lewis acids (e.g., ZnCl₂) improve regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time and minimizes decomposition .
    Post-reaction, column chromatography or recrystallization (using ethanol/water) purifies the product .

Basic: What analytical techniques confirm the Z-configuration of the hydrazinylidene group?

Methodological Answer:

  • ¹H NMR : The hydrazinylidene proton appears as a singlet at δ 8.2–8.5 ppm, with coupling constants (J = 10–12 Hz) indicating restricted rotation .
  • X-ray Crystallography : Definitive confirmation via crystal structure analysis, showing dihedral angles <10° between the hydrazine and pyrazolone planes .

Advanced: How do nonclassical hydrogen bonds influence the crystal packing of this compound?

Methodological Answer:
Intermolecular interactions (e.g., C–H···O, N–H···S) stabilize the crystal lattice. For example:

  • The methoxy group forms C–H···O bonds (2.5–2.8 Å) with adjacent thiazole sulfur atoms .
  • π-π stacking between phenyl and thiazole rings (3.6–4.0 Å) enhances stability .
    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model these interactions .

Basic: What assays are used for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme Inhibition : Fluorometric assays targeting pyrazolone-sensitive enzymes (e.g., leucine aminopeptidase) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Modify Substituents : Replace the 4-methylphenyl group on the thiazole with electron-withdrawing groups (e.g., -NO₂) to enhance cytotoxicity .
  • Bioisosteric Replacement : Substitute the methoxyphenyl hydrazine with a furan or thiophene moiety to improve metabolic stability .
  • Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify key interactions with target proteins (e.g., EGFR kinase) .

Advanced: How to resolve contradictions in spectral data interpretation (e.g., NMR vs. IR)?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H and ¹³C nuclei .
  • Isotopic Labeling : Introduce deuterium at ambiguous positions to clarify IR absorption bands (e.g., N–H stretches at 3200–3400 cm⁻¹) .
  • Single-Crystal Analysis : Validate tautomeric forms (e.g., keto-enol equilibrium) via X-ray diffraction .

Advanced: What computational tools predict intermolecular interactions in drug-target binding?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to proteins (e.g., COX-2) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Train algorithms (e.g., Random Forest) on datasets from the Cambridge Structural Database (CSD) to predict bioactivity .

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